molecular formula C18H19ClN2O2 B5854029 N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide

N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide

Cat. No. B5854029
M. Wt: 330.8 g/mol
InChI Key: XAZORYWPDREBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide, commonly known as CCMP, is a chemical compound with the molecular formula C17H18ClNO2. CCMP is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that bind to the same receptors as delta-9-tetrahydrocannabinol (THC), the psychoactive component of marijuana. CCMP has been the subject of extensive scientific research due to its potential therapeutic applications.

Mechanism of Action

CCMP works by inhibiting N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide, which is responsible for breaking down endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide, CCMP increases the levels of these endocannabinoids in the body, which can have a variety of effects on the central nervous system and other physiological processes.
Biochemical and Physiological Effects
CCMP has been shown to have a variety of biochemical and physiological effects in animal models. In one study, CCMP was shown to have analgesic effects in a mouse model of inflammatory pain. CCMP has also been shown to have anxiolytic effects in a rat model of anxiety. Additionally, CCMP has been shown to have anti-inflammatory effects in a mouse model of acute lung injury.

Advantages and Limitations for Lab Experiments

One advantage of CCMP is that it is a potent and selective inhibitor of N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide, which makes it a useful tool for studying the effects of endocannabinoids in the body. However, one limitation of CCMP is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on CCMP and other N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide inhibitors. One area of interest is the potential therapeutic applications of N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide inhibitors for conditions like chronic pain, anxiety, and inflammation. Additionally, there is interest in developing more potent and selective N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide inhibitors that could be used as drugs. Finally, there is interest in understanding the long-term effects of N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide inhibition on the body, including the potential for tolerance and withdrawal.

Synthesis Methods

CCMP can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoyl chloride with 3-aminophenol to form 4-chloro-N-(3-hydroxyphenyl)benzamide. This intermediate is then reacted with 2-methylpropanoyl chloride to form CCMP.

Scientific Research Applications

CCMP has been studied extensively for its potential therapeutic applications. N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide inhibitors like CCMP have been shown to increase levels of endocannabinoids in the body, which can have a variety of effects on the central nervous system and other physiological processes. CCMP has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in animal models.

properties

IUPAC Name

N-[3-[[2-(4-chlorophenyl)acetyl]amino]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-12(2)18(23)21-16-5-3-4-15(11-16)20-17(22)10-13-6-8-14(19)9-7-13/h3-9,11-12H,10H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZORYWPDREBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide

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